molecular formula C11H21N3O2 B12861184 N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide

N-Ethyl-N-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide

Cat. No.: B12861184
M. Wt: 227.30 g/mol
InChI Key: BTEZDBMOWVNTTN-UHFFFAOYSA-N
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Description

N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is a synthetic organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide typically involves the reaction of oxalyl chloride with N1-ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)amine. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The reaction mixture is stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxamides or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide can participate in nucleophilic substitution reactions, where the oxalamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxamides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted oxalamides.

Scientific Research Applications

N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-N-((1-methylpyrrolidin-2-yl)methyl)oxalamide
  • N-Propyl-N-((1-propylpyrrolidin-2-yl)methyl)oxalamide
  • N-Butyl-N-((1-butylpyrrolidin-2-yl)methyl)oxalamide

Uniqueness

N1-Ethyl-N1-((1-ethylpyrrolidin-2-yl)methyl)oxalamide is unique due to its specific ethyl substitutions, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring also contributes to its distinct three-dimensional structure, enhancing its potential as a versatile scaffold in drug design and materials science.

Properties

Molecular Formula

C11H21N3O2

Molecular Weight

227.30 g/mol

IUPAC Name

N'-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide

InChI

InChI=1S/C11H21N3O2/c1-3-13-7-5-6-9(13)8-14(4-2)11(16)10(12)15/h9H,3-8H2,1-2H3,(H2,12,15)

InChI Key

BTEZDBMOWVNTTN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CN(CC)C(=O)C(=O)N

Origin of Product

United States

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